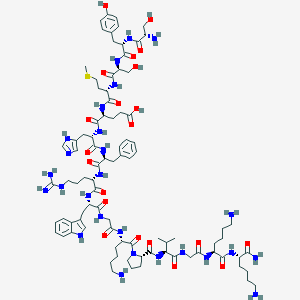![molecular formula C13H9Cl2N B102758 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine CAS No. 5330-37-0](/img/structure/B102758.png)
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine, commonly known as DCEP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. DCEP has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of scientific research.
Wirkmechanismus
DCEP exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. DCEP has been shown to selectively inhibit the activity of COX-2, an isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
DCEP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response. In addition, DCEP has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
DCEP has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various processes. However, there are also limitations to the use of DCEP in lab experiments. It has been shown to exhibit toxicity at high doses, and its effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for the use of DCEP in scientific research. One area of interest is the development of new drugs that are based on the structure of DCEP. Another area of interest is the study of the effects of DCEP on different cell types and tissues. Additionally, the effects of DCEP on the immune system and its potential use in the treatment of autoimmune diseases are areas of interest for future research.
Synthesemethoden
DCEP can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield DCEP. Another method involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as sodium hydride, followed by the addition of vinyl magnesium bromide to yield DCEP.
Wissenschaftliche Forschungsanwendungen
DCEP has been widely used in scientific research as a tool to study the mechanism of action of various biochemical and physiological processes. It has been shown to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response.
Eigenschaften
CAS-Nummer |
5330-37-0 |
|---|---|
Produktname |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine |
Molekularformel |
C13H9Cl2N |
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-6-4-10(13(15)9-11)5-7-12-3-1-2-8-16-12/h1-9H/b7-5+ |
InChI-Schlüssel |
RKOSAWWBEHBDKH-FNORWQNLSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
5330-37-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















